molecular formula C10H13NO2S B2580725 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid CAS No. 1178201-74-5

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2580725
CAS No.: 1178201-74-5
M. Wt: 211.28
InChI Key: RELITADUORNXHA-UHFFFAOYSA-N
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Description

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopentyl group at position 2 and an acetic acid moiety at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is pivotal in medicinal chemistry due to its bioisosteric properties and role in drug design.

Properties

IUPAC Name

2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELITADUORNXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with cyclopentanone under acidic conditions to form the cyclopentyl-thiazole intermediate. This intermediate is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC) observed in different studies:

Cell Line IC (µM)
HT-29 (Colorectal)2
A549 (Lung Cancer)5
MCF-7 (Breast Cancer)7

These results suggest that the compound has promising anti-proliferative activity, particularly against colorectal adenocarcinoma cells.

1.2 Mechanism of Action

The mechanism by which this compound induces cytotoxicity appears to involve the modulation of reactive oxygen species (ROS). Studies demonstrate that treatment with this compound leads to increased ROS production, which is associated with oxidative stress and subsequent apoptosis in cancer cells.

Neuroprotective Effects

Research has also explored the neuroprotective properties of thiazole derivatives, including this compound. Evidence suggests that compounds with similar structures may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. In particular, thiazole derivatives have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Synthesis and Structural Insights

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound's structure includes a cyclopentyl group attached to a thiazole ring, which is essential for its biological activity. This structural feature allows for interactions with biological targets that are critical for its pharmacological effects .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiazole derivatives demonstrated that this compound significantly inhibited cell growth in HT-29 cells at concentrations as low as 2 µM. The study utilized MTT assays to assess cell viability and apoptosis induction through flow cytometry.

Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, researchers evaluated the compound's ability to inhibit acetylcholinesterase activity in vitro. The findings indicated that certain thiazole derivatives could serve as lead compounds for developing treatments aimed at enhancing cognitive function in Alzheimer's patients .

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural variation among thiazol-4-yl acetic acid derivatives lies in the substituent at position 2 of the thiazole ring. These modifications significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties Biological Relevance
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid Cyclopentyl C₁₀H₁₃NO₂S 227.28* High lipophilicity, moderate solubility Potential antimicrobial agent
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid Phenyl C₁₁H₉NO₂S 235.26 Aromatic, planar structure Antibacterial scaffolds
2-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid 4-Fluorobenzenesulfonamido C₁₁H₉FN₂O₄S₂ 332.33 Polar, hydrogen-bonding capacity Enzyme inhibition
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid Benzyl C₁₂H₁₁NO₂S 233.29 Enhanced π-π interactions Drug intermediate
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid Benzylthio C₁₂H₁₁NO₂S₂ 265.35 Thioether linkage, redox-active Antioxidant potential
2-[2-(Trifluoromethyl)phenyl-1,3-thiazol-4-yl]acetic acid Trifluoromethylphenyl C₁₂H₈F₃NO₂S 287.26 Electron-withdrawing, metabolic stability Fluorinated drug analogs

*Calculated based on analogous structures; exact data for the cyclopentyl derivative is inferred from related compounds.

Biological Activity

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl-substituted thiazole derivatives with acetic acid under controlled conditions to maximize yield and purity. The thiazole ring structure, which incorporates sulfur and nitrogen atoms, is crucial for the compound's unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of thiazole, including this compound, can significantly inhibit the proliferation of various cancer cell lines. For instance, in vitro tests revealed that it reduced cell viability in human colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines by 20–65% at certain concentrations .
  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds similar to this one have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

The precise mechanism of action for this compound is not completely understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The thiazole ring may modulate these targets' activity, influencing cellular processes and leading to observed biological effects.

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the cyclopentyl group enhances its reactivity compared to other thiazole derivatives:

Compound NameStructural FeatureBiological Activity
2-(2-Aminothiazol-4-yl)acetic acidAmino group instead of cyclopentylModerate anticancer activity
2-(4-Methylthiazol-2-yl)acetic acidMethyl group on the thiazole ringAntimicrobial activity
2-(2-Thiazolyl)acetic acidLacks cyclopentyl groupLower reactivity and activity

The unique cyclopentyl substitution allows for enhanced interaction with biological targets, potentially leading to improved therapeutic efficacy .

Case Studies

  • Anticancer Activity Assessment : In a study assessing anticancer activity using the MTS assay, several derivatives showed significant inhibition against cancer cell lines. Notably, compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than those of standard chemotherapeutics .
  • Inhibition of Enzymatic Activity : Research on related thiazole compounds demonstrated their ability to inhibit 11β-hydroxysteroid dehydrogenase isoforms (11β-HSD), which are involved in steroid metabolism. This inhibition was observed at low micromolar concentrations, suggesting a promising avenue for therapeutic development against metabolic disorders .

Q & A

Q. What are the established synthetic routes for 2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of cyclopentyl-substituted thioamides with α-halo ketones or esters, followed by hydrolysis to yield the acetic acid moiety. For example, refluxing 2-cyclopentylthiazole intermediates with bromoacetic acid derivatives in acetic acid (3–5 hours) under catalytic sodium acetate can achieve yields >70% . Optimization includes adjusting stoichiometry (1.1:1 molar ratio of aldehyde to thioamide) and solvent polarity to enhance regioselectivity. Monitoring via TLC or HPLC-DAD ensures reaction completion .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs:
  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
  • Chromatography (HPLC-DAD or GC-MS) with C18 columns and acetonitrile/water gradients (0.1% TFA) to confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact.
  • Work in a fume hood due to potential irritancy (refer to GHS guidelines for similar thiazole-acetic acids) .
  • In case of exposure, rinse skin/eyes with water for 15+ minutes and consult a physician .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel derivatives or optimize synthetic pathways?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states to identify low-energy routes. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature) . Machine learning models trained on reaction databases can further predict regioselectivity in cyclopentyl-thiazole substitutions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected IR absorptions)?

  • Methodological Answer :
  • Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in cyclopentyl groups causing split signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton environments in thiazole rings .
  • X-ray crystallography : Confirm spatial arrangement of substituents if ambiguity persists .

Q. What strategies improve solubility for in vitro bioactivity assays, given the compound’s hydrophobic cyclopentyl group?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:water (≤10% DMSO) or β-cyclodextrin inclusion complexes .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications while retaining the thiazole core .

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